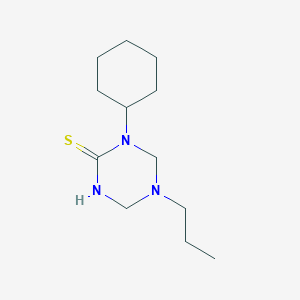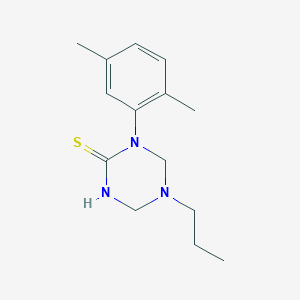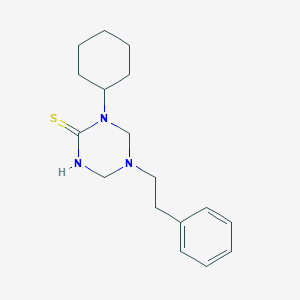![molecular formula C21H20N6OS2 B282696 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B282696.png)
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
作用機序
The mechanism of action of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves its ability to interact with specific targets in cells. In cancer cells, the compound induces apoptosis by activating the caspase pathway and inhibiting the PI3K/Akt/mTOR pathway. In bacteria, the compound disrupts cell wall synthesis and inhibits protein synthesis. In inflammation, the compound inhibits the NF-kB pathway, reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide has several biochemical and physiological effects. In cancer cells, the compound inhibits cell proliferation, induces apoptosis, and reduces tumor growth. In bacteria, the compound inhibits bacterial growth and biofilm formation. In inflammation, the compound reduces the production of inflammatory cytokines and improves the symptoms of inflammatory diseases.
実験室実験の利点と制限
The advantages of using 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in lab experiments include its potential therapeutic properties, its ability to interact with specific targets in cells, and its diverse applications in various fields. However, the limitations include its low solubility in water, its potential toxicity, and the need for further research to fully understand its mechanism of action.
将来の方向性
For research on 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide include investigating its potential as a therapeutic agent in other diseases, exploring its mechanism of action in more detail, and developing more efficient synthesis methods. Additionally, the compound's potential toxicity and side effects need to be further investigated to ensure its safety for clinical use.
Conclusion:
In conclusion, 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide is a chemical compound with potential therapeutic properties in various fields, including cancer, infectious diseases, and inflammation. Further research is needed to fully understand its mechanism of action, potential toxicity, and side effects. The compound's diverse applications and potential as a therapeutic agent make it an exciting area of research for the future.
合成法
The synthesis of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide involves the reaction of 4-ethyl-5-(4-nitrophenyl)-4H-1,2,4-triazole-3-thiol with 4-aminobenzoic acid, followed by the reaction with 2-bromoacetophenone and thiosemicarbazide. The final product is obtained through the reaction of the intermediate product with 2-mercaptobenzothiazole.
科学的研究の応用
Research studies have investigated the potential therapeutic properties of 4-({[5-(4-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-N-(1,3-thiazol-2-yl)benzamide in various fields, including cancer, infectious diseases, and inflammation. One study showed that the compound exhibited anticancer activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. Another study demonstrated its antimicrobial activity against Staphylococcus aureus and Escherichia coli. Additionally, the compound has been shown to have anti-inflammatory properties by inhibiting the production of inflammatory cytokines.
特性
分子式 |
C21H20N6OS2 |
|---|---|
分子量 |
436.6 g/mol |
IUPAC名 |
4-[[5-(4-aminophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C21H20N6OS2/c1-2-27-18(15-7-9-17(22)10-8-15)25-26-21(27)30-13-14-3-5-16(6-4-14)19(28)24-20-23-11-12-29-20/h3-12H,2,13,22H2,1H3,(H,23,24,28) |
InChIキー |
ZODRKRADUIQWQU-UHFFFAOYSA-N |
SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
正規SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)C(=O)NC3=NC=CS3)C4=CC=C(C=C4)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-fluorobenzamide](/img/structure/B282627.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-3-iodobenzamide](/img/structure/B282628.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-4-chlorobenzamide](/img/structure/B282629.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)phenyl]-N'-ethylthiourea](/img/structure/B282630.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(1-naphthyl)urea](/img/structure/B282631.png)
![N-[4-(1,3-benzothiazol-2-ylmethoxy)-2-methylphenyl]-N'-(3-chlorophenyl)urea](/img/structure/B282632.png)
![1-[4-(1,3-Benzothiazol-2-ylmethoxy)-2-methylphenyl]-3-cyclohexylurea](/img/structure/B282633.png)


